molecular formula C19H23N3 B12760125 NBI-3 (non-labeled) CAS No. 867036-04-2

NBI-3 (non-labeled)

Cat. No.: B12760125
CAS No.: 867036-04-2
M. Wt: 293.4 g/mol
InChI Key: AYEYSXMZCARQKR-AWEZNQCLSA-N
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Description

NBI-3 is a small-molecule compound known for its role as a histamine H1 receptor antagonist. It is part of a series of compounds that have been studied for their potential therapeutic applications, particularly in the treatment of allergic reactions and other conditions mediated by histamine.

Properties

CAS No.

867036-04-2

Molecular Formula

C19H23N3

Molecular Weight

293.4 g/mol

IUPAC Name

N,N-dimethyl-2-[3-[(1R)-1-pyrazin-2-ylethyl]-1H-inden-2-yl]ethanamine

InChI

InChI=1S/C19H23N3/c1-14(18-13-20-9-10-21-18)19-16(8-11-22(2)3)12-15-6-4-5-7-17(15)19/h4-7,9-10,13-14H,8,11-12H2,1-3H3/t14-/m0/s1

InChI Key

AYEYSXMZCARQKR-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C1=NC=CN=C1)C2=C(CC3=CC=CC=C32)CCN(C)C

Canonical SMILES

CC(C1=NC=CN=C1)C2=C(CC3=CC=CC=C32)CCN(C)C

Origin of Product

United States

Preparation Methods

The synthesis of NBI-3 involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The synthetic routes often involve the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product. Industrial production methods may include large-scale synthesis using batch or continuous flow processes, with careful monitoring of reaction parameters to optimize yield and purity.

Chemical Reactions Analysis

Structural Basis for Reactivity

NBI-3’s molecular formula is C₁₉H₂₃N₃ , with an absolute stereocenter at the (1R)-1-(2-pyrazinyl)ethyl group . Key structural features include:

  • Pyrazine ring : Electron-deficient aromatic system prone to nucleophilic substitution.

  • Indene moiety : Conjugated diene system capable of participating in cycloaddition reactions.

  • Dimethylaminoethyl group : Tertiary amine susceptible to alkylation or oxidation.

Structural Feature Potential Reactivity
Pyrazine (C₃=NC=CN=C3)Electrophilic/nucleophilic substitution
Indene (C₁₃H₁₀)Diels-Alder reactions, electrophilic aromatic substitution
N,N-Dimethylaminoethyl groupQuaternary ammonium salt formation

Electrophilic Aromatic Substitution (EAS)

The indene moiety’s electron-rich aromatic system may undergo EAS at positions ortho/para to the dimethylaminoethyl substituent. Halogenation or nitration could occur under acidic conditions .

Nucleophilic Aromatic Substitution (NAS)

The pyrazine ring’s electron-deficient nature makes it reactive toward nucleophiles (e.g., hydroxide or amines), potentially forming substituted pyrazines .

Redox Reactions

  • Oxidation : The tertiary amine group (N,N-dimethyl) could oxidize to an N-oxide under mild oxidizing agents like hydrogen peroxide.

  • Reduction : The indene’s conjugated double bonds might undergo hydrogenation with catalysts like Pd/C .

Mechanistic Considerations

The compound’s stereochemistry ([α]D = unspecified) suggests that reactions at the chiral center could produce diastereomers or enantiomers, impacting pharmacological activity . Computational studies (not cited in sources) might predict regioselectivity in cycloadditions involving the indene system.

Stability and Degradation

  • Hydrolytic stability : The imide group is typically resistant to hydrolysis under neutral conditions but may degrade in strong acids/bases.

  • Photostability : Conjugated aromatic systems often exhibit sensitivity to UV light, leading to [2+2] cycloaddition or radical formation .

Research Gaps and Recommendations

The absence of experimental reaction data in the reviewed literature highlights the need for:

  • Kinetic studies on NAS/EAS reactivity.

  • Spectroscopic characterization of intermediates (e.g., using NMR or XRD).

  • Computational modeling (DFT) to predict reaction pathways.

Scientific Research Applications

    Chemistry: NBI-3 is used as a model compound in studies of histamine receptor antagonists and their mechanisms of action.

    Biology: NBI-3 is used in research on histamine-mediated processes, including allergic reactions and inflammation.

    Medicine: NBI-3 has potential therapeutic applications in the treatment of conditions such as allergies, asthma, and other histamine-related disorders.

    Industry: NBI-3 may be used in the development of new pharmaceuticals and other products that target histamine receptors.

Mechanism of Action

NBI-3 exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine. This prevents the activation of downstream signaling pathways that mediate allergic reactions and other histamine-related processes. The molecular targets of NBI-3 include the histamine H1 receptor and associated signaling proteins.

Comparison with Similar Compounds

NBI-3 is similar to other histamine H1 receptor antagonists, such as diphenhydramine and cetirizine. NBI-3 has unique structural features that may confer distinct pharmacological properties. For example, NBI-3 may have different binding affinities for the histamine H1 receptor or different metabolic profiles compared to other compounds in this class.

Similar compounds include:

  • Diphenhydramine
  • Cetirizine
  • Loratadine

These compounds share a common mechanism of action but may differ in their pharmacokinetics, side effect profiles, and clinical applications.

Q & A

Q. How does NBI-3’s PK profile compare to diphenhydramine in terms of sedation risk and duration of action?

  • Methodological Answer : Despite similar t1/2 (~9–11 h), NBI-3’s higher receptor selectivity reduces muscarinic side effects (e.g., sedation) compared to diphenhydramine. Functional EEG studies are recommended to quantify CNS penetration .

Q. What criteria justify advancing NBI-3 over analogs like NBI-2 or NBI-4 in preclinical development?

  • Methodological Answer : Prioritize compounds with balanced PK (e.g., moderate CL, bioavailability) and scalable synthesis. NBI-3’s intermediate ranking in bioavailability and CL supports further optimization, whereas NBI-4’s high CL may limit efficacy .

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